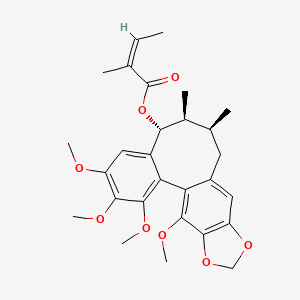

Angeloylgomisin O

Description

Properties

IUPAC Name |

[(8R,9S,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O8/c1-9-14(2)28(29)36-23-16(4)15(3)10-17-11-20-25(35-13-34-20)26(32-7)21(17)22-18(23)12-19(30-5)24(31-6)27(22)33-8/h9,11-12,15-16,23H,10,13H2,1-8H3/b14-9-/t15-,16-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLKFSXFJGNZAER-XXDSNBTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C(CC2=CC3=C(C(=C2C4=C(C(=C(C=C14)OC)OC)OC)OC)OCO3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1[C@H]([C@H](CC2=CC3=C(C(=C2C4=C(C(=C(C=C14)OC)OC)OC)OC)OCO3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83864-69-1 | |

| Record name | Angeloylgomisin O | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083864691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ANGELOYLGOMISIN O | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2USP2X4F50 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Biological Evaluation of Angeloylgomisin O from Schisandra chinensis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Schisandra chinensis, a woody vine native to Northern China and the Russian Far East, has a long history of use in traditional medicine. Its fruit, known as "five-flavor berry," is rich in a variety of bioactive compounds, primarily lignans. Among these, Angeloylgomisin O, a dibenzocyclooctadiene lignan, has garnered scientific interest. This technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and biological activities of this compound, with a focus on presenting detailed experimental protocols and quantitative data for researchers in the field of natural product chemistry and drug discovery.

Discovery and Structural Elucidation

This compound was first isolated from the fruits of Schizandra chinensis BAILL. by Ikeya and colleagues in 1982.[1] The researchers identified it as a new dibenzocyclooctadiene lignan and elucidated its absolute structure through chemical and spectral studies.[1]

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C28H34O8 | --INVALID-LINK-- |

| Molecular Weight | 498.57 g/mol | --INVALID-LINK-- |

| CAS Number | 83864-69-1 | --INVALID-LINK-- |

| Appearance | Not specified in available literature | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | --INVALID-LINK-- |

Experimental Protocols

Isolation and Purification

The isolation of this compound from the fruits of Schisandra chinensis typically involves solvent extraction followed by chromatographic separation.

2.1.1. Extraction

-

Plant Material Preparation: Dried and crushed fruits of Schisandra chinensis are used as the starting material.

-

Solvent Extraction: The powdered fruit material is subjected to extraction with a non-polar solvent such as n-hexane. This is effective for extracting lignans while minimizing the co-extraction of more polar compounds. The extraction can be performed at room temperature with stirring or under reflux for several hours.

-

Concentration: The resulting n-hexane extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.1.2. Chromatographic Separation

A multi-step chromatographic approach is generally required to isolate this compound to a high degree of purity.

-

Silica Gel Column Chromatography:

-

The crude n-hexane extract is adsorbed onto a small amount of silica gel and applied to the top of a silica gel column.

-

The column is then eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing lignans. Fractions with similar TLC profiles are pooled.

-

-

High-Performance Liquid Chromatography (HPLC):

-

The enriched fractions from the silica gel column are further purified by preparative HPLC.

-

A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.

-

The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

The purity of the isolated compound is then confirmed by analytical HPLC.

-

Structural Elucidation

The structure of the isolated this compound is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound, allowing for the confirmation of its molecular formula (C28H34O8).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

-

2D NMR (COSY, HMQC, HMBC): These experiments are crucial for establishing the complete connectivity of the molecule by showing correlations between protons and carbons.

-

-

Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.

-

Ultraviolet (UV) Spectroscopy: Provides information about the presence of chromophores, which is characteristic of the dibenzocyclooctadiene lignan skeleton.

Biological Activities of this compound

Research on the biological activities of this compound has primarily focused on its cytotoxic effects against various cancer cell lines.

Cytotoxic Activity

A study evaluating the in vitro cytotoxic activities of compounds isolated from Schisandra chinensis extract demonstrated that this compound exhibits strong cytotoxic effects against human leukemia (HL-60) and human cervical carcinoma (HeLa) cell lines, and weak cytotoxicity towards a breast cancer (MCF-7) cell line.

| Cell Line | IC50 (µM) | Activity | Reference |

| HL-60 (Human Leukemia) | 8.00 | Strong | --INVALID-LINK-- |

| HeLa (Human Cervical Carcinoma) | >10 | (Not specified as strong or weak) | --INVALID-LINK-- |

| MCF-7 (Breast Cancer) | >30 | Weak | --INVALID-LINK-- |

3.1.1. Hypothetical Signaling Pathway for Cytotoxicity

Based on the known mechanisms of other cytotoxic natural products, it is plausible that this compound induces apoptosis in cancer cells. A potential signaling pathway could involve the activation of caspases, which are key mediators of apoptosis.

Potential Anti-inflammatory and Neuroprotective Activities

While direct studies on the anti-inflammatory and neuroprotective effects of pure this compound are limited, extracts of Schisandra chinensis containing this and other lignans have shown such activities. For instance, non-polar extracts have been found to inhibit cyclooxygenase-2 (COX-2) catalysed prostaglandin production, suggesting anti-inflammatory potential.[2] Furthermore, this compound has been identified as a constituent in a traditional Chinese medicine formula used for Alzheimer's disease, hinting at potential neuroprotective roles.[3] However, further research is required to specifically attribute these activities to this compound and to elucidate the underlying signaling pathways.

Conclusion and Future Directions

This compound, a dibenzocyclooctadiene lignan from Schisandra chinensis, has demonstrated significant cytotoxic activity against specific cancer cell lines. This technical guide has provided an overview of its discovery and a representative methodology for its isolation and structural characterization, along with the available quantitative data on its bioactivity.

Future research should focus on several key areas:

-

Detailed Mechanistic Studies: Elucidating the precise molecular mechanisms and signaling pathways through which this compound exerts its cytotoxic effects is crucial for its potential development as an anticancer agent.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models is a necessary next step to validate its therapeutic potential.

-

Exploration of Other Bioactivities: Investigating the anti-inflammatory and neuroprotective properties of pure this compound is warranted, given the traditional uses of Schisandra chinensis and the preliminary data from extracts.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound could lead to the discovery of compounds with improved potency and selectivity.

The information presented herein provides a solid foundation for researchers and drug development professionals interested in the therapeutic potential of this compound and other bioactive lignans from Schisandra chinensis.

References

Angeloylgomisin O: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural source and detailed methodologies for the isolation of Angeloylgomisin O, a bioactive lignan of significant interest. The information is tailored for professionals in research, and drug development, offering actionable protocols and structured data to support further investigation and application of this compound.

Introduction to this compound

This compound is a dibenzocyclooctadiene lignan first isolated from the fruits of Schisandra chinensis (Turcz.) Baill., a plant belonging to the Schisandraceae family.[1] This deciduous woody vine is native to the forests of Northern China, the Russian Far East, and Korea. The fruits of S. chinensis, known as "Fructus Schisandrae," have a long history of use in traditional medicine and are the primary source of a variety of bioactive lignans, including this compound. These lignans are recognized for their diverse pharmacological activities, contributing to the therapeutic properties of the plant.

Natural Source and Abundance

The exclusive natural source of this compound identified in the scientific literature is the fruit of Schisandra chinensis.[1] While the plant contains a complex mixture of lignans, the concentration of individual compounds can vary based on factors such as geographic origin, harvest time, and post-harvest processing. Quantitative data on the specific yield of this compound from the raw plant material is not extensively reported in the available literature. However, the general concentration of total lignans in the dried fruits of S. chinensis can provide an estimate of the potential yield.

Isolation and Purification of this compound

The isolation of this compound from the fruits of Schisandra chinensis involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocol is a synthesized methodology based on established techniques for lignan isolation from this plant source.

Experimental Protocol

3.1.1. Plant Material Preparation

Dried fruits of Schisandra chinensis are the starting material. For optimal extraction efficiency, the fruits should be ground into a coarse powder.

3.1.2. Extraction

The powdered plant material is subjected to solvent extraction to isolate the crude mixture of lignans.

-

Solvent: Methanol or ethanol are commonly used solvents for the extraction of lignans from S. chinensis.

-

Procedure:

-

Macerate the powdered fruits in methanol at room temperature with occasional stirring for 24-48 hours.

-

Alternatively, use a Soxhlet apparatus for continuous extraction with methanol for 6-8 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

-

3.1.3. Solvent Partitioning (Fractionation)

The crude extract is partitioned between immiscible solvents to separate compounds based on their polarity.

-

Procedure:

-

Suspend the crude methanolic extract in water to form an aqueous suspension.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

The lignan fraction, including this compound, is typically enriched in the chloroform and ethyl acetate fractions.

-

Concentrate these fractions to dryness.

-

3.1.4. Chromatographic Purification

The enriched lignan fractions are subjected to one or more chromatographic steps to isolate this compound.

-

Column Chromatography (Initial Separation):

-

Stationary Phase: Silica gel (100-200 mesh) is commonly used.

-

Mobile Phase: A gradient of n-hexane and ethyl acetate is typically employed. The polarity is gradually increased to elute compounds with different affinities for the stationary phase.

-

Procedure:

-

Pack a glass column with a slurry of silica gel in n-hexane.

-

Load the concentrated chloroform or ethyl acetate fraction onto the column.

-

Elute the column with a stepwise or linear gradient of n-hexane-ethyl acetate.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine fractions containing the target compound.

-

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):

-

Column: A reversed-phase C18 column is suitable for the fine purification of lignans.

-

Mobile Phase: A mixture of methanol and water or acetonitrile and water is used as the mobile phase. Isocratic or gradient elution can be applied.

-

Procedure:

-

Dissolve the partially purified fraction in a suitable solvent (e.g., methanol).

-

Inject the sample into the preparative HPLC system.

-

Monitor the elution profile using a UV detector.

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain the pure compound.

-

-

Data Presentation

The following tables summarize the key parameters and expected outcomes of the isolation process. It is important to note that specific yield and purity data for this compound are not widely published; therefore, the values presented for the final compound are representative estimates for lignans isolated from S. chinensis.

Table 1: Extraction and Fractionation Parameters

| Parameter | Value/Description |

| Starting Material | Dried fruits of Schisandra chinensis |

| Extraction Solvent | Methanol |

| Extraction Method | Maceration or Soxhlet extraction |

| Partitioning Solvents | n-Hexane, Chloroform, Ethyl Acetate, Water |

| Enriched Fraction | Chloroform and/or Ethyl Acetate |

Table 2: Chromatographic Purification Parameters

| Parameter | Column Chromatography | Preparative HPLC |

| Stationary Phase | Silica gel (100-200 mesh) | Reversed-phase C18 |

| Mobile Phase | n-Hexane-Ethyl Acetate (gradient) | Methanol-Water or Acetonitrile-Water |

| Detection | Thin Layer Chromatography (TLC) | UV Detector |

Table 3: Estimated Yield and Purity of this compound

| Parameter | Estimated Value |

| Yield from Crude Extract | 0.01 - 0.1% (estimated) |

| Purity after Prep-HPLC | >95% (expected) |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the isolation and purification process for this compound.

Caption: Workflow for the isolation of this compound.

References

Angeloylgomisin O molecular formula and weight.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angeloylgomisin O is a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis BAILL.[1]. This class of compounds has garnered significant interest in the scientific community due to a range of biological activities, including anti-inflammatory and anti-proliferative effects. This technical guide provides a comprehensive overview of the molecular characteristics, isolation and purification protocols, structural elucidation, and known biological activities of this compound, with a focus on its potential modulation of key signaling pathways.

Molecular Profile

The fundamental molecular properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C28H34O8 | --INVALID-LINK--[2] |

| Molecular Weight | 498.6 g/mol | --INVALID-LINK--[2] |

| CAS Number | 83864-69-1 | --INVALID-LINK--[2] |

Experimental Protocols

Isolation and Purification

This compound is naturally present in the fruits of Schisandra chinensis. The general procedure for its isolation involves solvent extraction followed by chromatographic separation. While a specific, detailed protocol for this compound is not extensively published, the following methodology is based on established procedures for lignan isolation from Schisandra chinensis[3][4].

-

Extraction:

-

Dried and powdered fruits of Schisandra chinensis are extracted with a suitable solvent, such as methanol or ethanol, at room temperature.

-

The resulting crude extract is then concentrated under reduced pressure.

-

-

Fractionation:

-

The concentrated extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

-

Chromatographic Separation:

-

The fraction containing this compound (typically the less polar fractions) is subjected to column chromatography on silica gel.

-

A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the different lignans.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing this compound are pooled and further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structural Elucidation

The structure of this compound has been determined using a combination of spectroscopic techniques[1].

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight and elemental composition, confirming the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and chemical environment of protons in the molecule.

-

¹³C NMR: Reveals the number and types of carbon atoms.

-

Biological Activity and Signaling Pathways

Extracts of Schisandra chinensis and its constituent lignans have been reported to possess various biological activities, including anti-inflammatory and anti-proliferative effects. While specific studies on the signaling pathways of this compound are limited, the known activities of related lignans suggest potential mechanisms of action.

Anti-inflammatory Activity

Lignans from Schisandra have been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB and MAPK pathways[6]. These pathways are central to the inflammatory response.

-

NF-κB Signaling Pathway: In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. It is hypothesized that this compound may inhibit this pathway by preventing the degradation of IκB.

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial regulator of inflammation. It involves a cascade of protein kinases that, upon activation by inflammatory stimuli, lead to the expression of inflammatory mediators. Lignans may interfere with the phosphorylation cascade at various levels, thereby reducing the inflammatory response.

Anti-proliferative and Apoptotic Activity

Several lignans from Schisandra have demonstrated the ability to inhibit the growth of cancer cells and induce apoptosis (programmed cell death)[3][7]. The proposed mechanisms often involve cell cycle arrest and the activation of caspase cascades.

-

Cell Cycle Arrest: Cancer is characterized by uncontrolled cell division. Some natural compounds can halt the cell cycle at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from proliferating[8].

-

Induction of Apoptosis: Apoptosis is a natural process of cell death that is often dysregulated in cancer. Compounds like this compound may trigger apoptosis through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, leading to the activation of caspases, which are proteases that execute cell death[9].

Conclusion

This compound represents a promising natural product with potential therapeutic applications, particularly in the areas of inflammation and oncology. Further research is warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical studies. This guide provides a foundational resource for researchers embarking on the study of this intriguing lignan.

References

- 1. The Constituents of Schizandra chinensis BAILL. XI. The Structures of Three New Lignans, this compound, and Angeloyl- and Benzoylisogomisin O [jstage.jst.go.jp]

- 2. This compound | C28H34O8 | CID 91864462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Angeloylgomisin H | C28H36O8 | CID 26204131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Flavonoids showed anticancer effects on the ovarian cancer cells: Involvement of reactive oxygen species, apoptosis, cell cycle and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Labd-14-ene-8,13-diol (sclareol) induces cell cycle arrest and apoptosis in human breast cancer cells and enhances the activity of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Small compound 6-O-angeloylplenolin induces caspase-dependent apoptosis in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Dibenzocyclooctadiene Lignans: A Technical Guide on the Pathway to Angeloylgomisin O

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of lignans, with a specific focus on the complex dibenzocyclooctadiene lignan, Angeloylgomisin O, a characteristic secondary metabolite of Schisandra chinensis. This document details the enzymatic steps from primary metabolism to the formation of the core lignan structures and the subsequent tailoring reactions. It includes quantitative data on lignan accumulation, detailed experimental protocols for pathway analysis, and visual diagrams to elucidate the complex biochemical processes.

The General Lignan Biosynthetic Pathway: From Phenylalanine to Pinoresinol

The journey to complex lignans like this compound begins with the well-established phenylpropanoid pathway, which converts L-phenylalanine into monolignols, the fundamental building blocks of both lignans and lignin.[1][2]

-

Phenylpropanoid Pathway : L-phenylalanine is first deaminated by Phenylalanine Ammonia-Lyase (PAL) to form cinnamic acid. A series of enzymatic reactions involving Cinnamate 4-hydroxylase (C4H) , 4-Coumarate:CoA Ligase (4CL) , Cinnamoyl-CoA Reductase (CCR) , and Cinnamyl Alcohol Dehydrogenase (CAD) , among others, converts cinnamic acid into p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol.[2][3] Coniferyl alcohol is the primary precursor for the lignans found in Schisandra.[4]

-

Monolignol Dimerization : The first committed step in lignan biosynthesis is the oxidative dimerization of two coniferyl alcohol molecules. This reaction is controlled by Dirigent Proteins (DIRs) , which guide the regio- and stereospecific coupling of monolignol radicals generated by oxidases like laccases or peroxidases.[1][4] This precise control yields optically active (+)- or (-)-pinoresinol, a foundational furofuran lignan.[1]

-

Core Lignan Scaffold Formation : From pinoresinol, the pathway branches out. A key enzyme, Pinoresinol-Lariciresinol Reductase (PLR) , sequentially reduces pinoresinol to lariciresinol and then to secoisolariciresinol.[1] Subsequently, Secoisolariciresinol Dehydrogenase (SDH) can oxidize secoisolariciresinol to form matairesinol, another important lignan intermediate.[1] These four compounds—pinoresinol, lariciresinol, secoisolariciresinol, and matairesinol—represent the core scaffolds from which the vast diversity of lignans is derived.

Putative Biosynthesis of Dibenzocyclooctadiene Lignans in Schisandra

The biosynthesis of the characteristic eight-membered ring of dibenzocyclooctadiene lignans, such as this compound, is not yet fully elucidated. However, transcriptome and metabolome analyses of Schisandra chinensis have identified numerous candidate genes, particularly from the cytochrome P450 (CYP) superfamily, that are believed to catalyze the formation and decoration of this unique scaffold.[1][5]

The proposed pathway likely proceeds from the core lignan intermediate, matairesinol. A series of oxidative cyclization, hydroxylation, methylation, and acylation steps, catalyzed by various enzymes including CYP450s (e.g., CYP719A family) , O-methyltransferases (OMTs) , and acyltransferases , leads to the diverse array of dibenzocyclooctadiene lignans.[1][3] The final step in the formation of this compound is the attachment of an angeloyl group, a reaction catalyzed by a specific acyltransferase.

Quantitative Data on Lignan Accumulation

The concentration of lignans in Schisandra chinensis varies significantly depending on the specific compound, plant tissue, and even the color of the fruit. HPLC analysis is the standard method for quantifying these metabolites.[6][7]

Table 1: Content of Major Lignans in Schisandra chinensis Fruits of Different Colors

| Lignan Compound | Red Fruits (wt%) | White Fruits (wt%) | Pink Fruits (wt%) |

| Deoxyschizandrin | 0.221 - 0.401 | 0.311 | 0.119 - 0.160 |

| γ-Schizandrin | 0.432 - 0.597 | 0.432 | 0.198 - 0.221 |

| Schisandrin C | 0.183 - 0.267 | 0.191 | 0.081 - 0.092 |

| Schizandrol A | 2.112 - 3.433 | 2.632 | 1.164 - 1.337 |

| Schizandrol B | 0.297 - 0.486 | 0.354 | 0.121 - 0.155 |

| Schisantherin A | 0.147 - 0.333 | 0.097 | 0.053 - 0.071 |

| Total Lignans | 3.806 - 5.517 | 4.017 | 1.736 - 2.036 |

Data summarized from Sun et al., 2014.[7]

Table 2: Distribution of Lignans in Different Parts of the Schisandra chinensis Plant

| Plant Part | Schisandrol A (µg/g) | Schisandrol B (µg/g) | Angeloylgomisin H (µg/g) | Schisandrin A (µg/g) | Schisandrin B (µg/g) | Schisandrin C (µg/g) | Total Lignans (µg/g) |

| Seeds | 4991.6 | 108.6 | 213.6 | 114.2 | 1162.3 | 240.2 | 6830.5 |

| Flowers | 1111.4 | 14.8 | 27.6 | 4.8 | 29.8 | 13.5 | 1201.9 |

| Leaves | 4.2 | 8.8 | 1.4 | 0.0 | 25.1 | 1.9 | 41.4 |

| Pulp | 41.7 | 0.0 | 0.0 | 0.0 | 0.0 | 0.0 | 41.7 |

| Stems | 1.0 | 10.7 | 0.0 | 0.0 | 2.1 | 0.0 | 13.8 |

Data summarized from Park et al., 2020.[8] Note: Angeloylgomisin H is a structurally related compound.

Experimental Protocols

Analyzing the lignan biosynthetic pathway requires a combination of phytochemical analysis, enzymology, and molecular biology.

Protocol for Lignan Extraction and Quantification by HPLC

This protocol outlines a standard procedure for the quantitative analysis of lignans from Schisandra fruit.[7][8]

-

Sample Preparation :

-

Dry the plant material (e.g., fruits, seeds) at 60°C to a constant weight.

-

Grind the dried material into a fine powder using a mortar and pestle or a mill.

-

-

Ultrasonic Extraction :

-

Accurately weigh approximately 0.1 g of the powdered sample into a centrifuge tube.

-

Add 10 mL of methanol.

-

Extract the sample using an ultrasonic bath for 60 minutes at room temperature.

-

Centrifuge the mixture at 10,000 rpm for 10 minutes.

-

-

Filtration :

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis :

-

System : High-Performance Liquid Chromatography system with a Diode Array Detector (DAD) or UV detector.

-

Column : C18 column (e.g., 4.6 mm × 250 mm, 5 µm).

-

Mobile Phase : A gradient of (A) water and (B) acetonitrile.

-

0-15 min: 50-60% B

-

15-30 min: 60-80% B

-

30-40 min: 80-50% B

-

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 30°C.

-

Detection Wavelength : 254 nm.

-

Injection Volume : 10 µL.

-

-

Quantification :

-

Prepare standard curves for each lignan of interest (e.g., this compound, Schisandrin A) using certified reference standards at various concentrations.

-

Calculate the concentration of each lignan in the sample by comparing its peak area to the standard curve.

-

Protocol for Cytochrome P450 Enzyme Assay in Plant Microsomes

This protocol provides a general framework for characterizing the activity of CYP450 enzymes, which are crucial for dibenzocyclooctadiene lignan biosynthesis.[9]

-

Microsome Isolation :

-

Homogenize fresh plant tissue (e.g., Schisandra roots or stems) in a cold extraction buffer (e.g., phosphate buffer with PVPP, ascorbate, and DTT).

-

Filter the homogenate through cheesecloth and centrifuge at low speed (e.g., 10,000 x g) to remove cell debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a storage buffer and determine the protein concentration (e.g., via Bradford assay). Store at -80°C.

-

-

Enzyme Reaction :

-

Prepare a reaction mixture in a microcentrifuge tube containing:

-

Tris-HCl buffer (pH 7.4)

-

Microsomal protein (e.g., 0.5 - 1.0 mg/mL)

-

Putative substrate (e.g., matairesinol or another lignan precursor)

-

(Optional) Specific CYP450 chemical inhibitors to identify the involved isozymes.

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding an NADPH-generating system (e.g., 1.2 mM NADPH).

-

Incubate at 37°C for a defined period (e.g., 60 minutes).

-

-

Reaction Termination and Product Analysis :

-

Stop the reaction by adding a quenching solvent, such as cold acetonitrile.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant for the formation of new products using LC-MS/MS. Compare the results to a control reaction without NADPH.

-

Workflow for Lignan Biosynthesis Research

The investigation of a biosynthetic pathway like that of this compound follows a logical progression from identifying candidate genes to functional characterization.

References

- 1. Candidate genes involved in the biosynthesis of lignan in <i>Schisandra chinensis</i> fruit based on transcriptome and metabolomes analysis [cjnmcpu.com]

- 2. Tissue-specific transcriptome and metabolome analyses reveal candidate genes for lignan biosynthesis in the medicinal plant Schisandra sphenanthera - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cjnmcpu.com [cjnmcpu.com]

- 5. mdpi.com [mdpi.com]

- 6. Quantitative analysis of six lignans in fruits with different colours of Schisandra chinensis by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | The Cytochrome P450-Mediated Metabolism Alternation of Four Effective Lignans From Schisandra chinensis in Carbon Tetrachloride-Intoxicated Rats and Patients With Advanced Hepatocellular Carcinoma [frontiersin.org]

The Multifaceted Biological Activities of Gomisins: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Gomisins, a class of lignans predominantly isolated from the fruits of Schisandra chinensis, have garnered significant scientific interest due to their diverse and potent pharmacological activities. These dibenzocyclooctadiene lignans have demonstrated a wide spectrum of biological effects, including anticancer, anti-inflammatory, neuroprotective, and antioxidant properties. This technical guide provides an in-depth review of the current state of research on the biological activities of various gomisins, with a focus on quantitative data, experimental methodologies, and the underlying molecular signaling pathways.

Quantitative Data on Biological Activities

To facilitate a comparative analysis of the potency of different gomisins, the following tables summarize the available quantitative data, primarily half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values, across various biological assays.

Table 1: Anticancer Activity of Gomisins

| Gomisin | Cell Line | Assay | IC50/EC50 | Reference |

| Gomisin A | HeLa (Cervical Cancer) | Cell Viability | Not specified, but enhances TRAIL-induced apoptosis | [1] |

| SKOV3, A2780 (Ovarian Cancer) | Cell Viability (MTT) | Enhances paclitaxel cytotoxicity | [2] | |

| Gomisin B analogue (5b) | SIHA (Cervical Cancer) | Cytotoxicity | 0.24 µM | [3] |

| Gomisin J | MCF7 (Breast Cancer) | Cytotoxicity | <10 µg/mL (proliferation), >30 µg/mL (viability) | [4] |

| MDA-MB-231 (Breast Cancer) | Cytotoxicity | <10 µg/mL (proliferation), >30 µg/mL (viability) | [4] | |

| Various (13 cancer cell lines) | Cytotoxicity | Effective at 30 µg/mL | [5] | |

| Glioma cell lines | Proliferation | Markedly reduced | [6] | |

| Gomisin L1 | A2780 (Ovarian Cancer) | Cell Viability (MTT) | 21.92 ± 0.73 µM | [7] |

| SKOV3 (Ovarian Cancer) | Cell Viability (MTT) | 55.05 ± 4.55 µM | [7] | |

| HL-60 (Leukemia) | Cytotoxicity | 82.02 µM | [7] | |

| HeLa (Cervical Cancer) | Cytotoxicity | 166.19 µM | [7] | |

| MCF7 (Breast Cancer) | Cytotoxicity | >200 µM | [7] | |

| Gomisin M2 | MDA-MB-231 (Triple-Negative Breast Cancer) | Cell Viability (Alamar blue) | 60 µM | [8] |

| HCC1806 (Triple-Negative Breast Cancer) | Cell Viability (Alamar blue) | 57 µM | [8] | |

| MCF10A (Non-cancerous breast epithelial) | Cell Viability (Alamar blue) | 85 µM (>80 µM) | [8] | |

| Gomisin N | HepG2 (Liver Cancer) | Cell Viability | 25-100 µM | [9] |

| HCCLM3 (Liver Cancer) | Cell Viability | 25-100 µM | [9] | |

| HeLa (Cervical Cancer) | Apoptosis | Enhances TRAIL-induced apoptosis at 100 µM | [1][9] |

Table 2: Anti-inflammatory Activity of Gomisins

| Gomisin | Cell Line/Model | Parameter Measured | IC50/EC50 | Reference |

| Gomisin C | Rat Neutrophils | Superoxide anion formation (FMLP-induced) | 21.5 ± 4.2 µg/mL | [10] |

| Rat Neutrophils | Superoxide anion formation (PMA-induced) | 26.9 ± 2.1 µg/mL | [10] | |

| Gomisin J | RAW 264.7 Macrophages | Nitric Oxide (NO) Production (LPS-induced) | Effective at 20 µM | [5][11] |

| Gomisin M2 | Imiquimod-induced psoriasis mouse model | Reduction of skin thickness and inflammation | Orally administered | [12][13][14] |

| TNF-α/IFN-γ-stimulated keratinocytes | Inhibition of inflammatory mediators | Effective at 0.1-10 µM | [14] | |

| Gomisin N | RAW 264.7 Macrophages | Nitric Oxide (NO) Production (LPS-induced) | Effective at 2.5-20 µM | [9][11] |

| TNF-α-stimulated HPDLC | IL-6, IL-8, CCL2, CCL20 production | Dose-dependent inhibition | [15] | |

| Gomisin R | RAW 264.7 Macrophages | Inhibition of cell proliferation | Not specified |

Table 3: Neuroprotective and Other Activities of Gomisins

| Gomisin | Activity | Model | Parameter Measured | EC50 | Reference |

| Gomisin J | Neuroprotective | t-BHP-induced cytotoxicity in HT22 cells | Protective effect | 43.3 ± 2.3 µM | [16] |

| Neuroprotective | Middle cerebral artery occlusion/reperfusion in rats | Reduction of neurological scores and infarct size | Dose-dependent (effective at 80 mg/kg) | [17][18] | |

| Gomisin N | Neuroprotective | Alzheimer's disease models (in vivo and in vitro) | Improved cognitive function, reduced Aβ plaques | Not specified | [19] |

| Gomisin J | Antiviral (HIV-1) | H9 T cells | Inhibition of HIV-1 IIIB replication | 1.5 µg/mL | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of gomisins' biological activities.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the gomisin compound or vehicle control (e.g., DMSO).

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: The medium is carefully removed, and a solubilizing agent (e.g., 150 µL of DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The plate is gently shaken to ensure complete dissolution, and the absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the gomisin concentration and fitting the data to a dose-response curve.

Western Blot for NF-κB Activation

Western blotting is used to detect the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus, a hallmark of NF-κB activation.

-

Cell Lysis and Nuclear/Cytoplasmic Fractionation: Cells are treated with the gomisin and/or an inflammatory stimulus (e.g., LPS or TNF-α). Following treatment, cells are harvested, and nuclear and cytoplasmic extracts are prepared using a commercial fractionation kit according to the manufacturer's instructions. Protein concentrations are determined using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each fraction are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for the p65 subunit of NF-κB. Antibodies against loading controls for the nuclear (e.g., Lamin B1) and cytoplasmic (e.g., β-actin or GAPDH) fractions are used to ensure equal protein loading.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The density of the bands is quantified using densitometry software. An increase in the p65 band intensity in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction indicate NF-κB activation.

In Vivo Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Rat Model for Neuroprotection

This model is used to simulate ischemic stroke and evaluate the neuroprotective effects of compounds like Gomisin J.[17][18]

-

Animal Preparation: Adult male Sprague-Dawley or Wistar rats are anesthetized (e.g., with sodium pentobarbital).[17]

-

Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A nylon monofilament with a rounded tip is inserted into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).

-

Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 90 minutes) to induce ischemia. Reperfusion is initiated by withdrawing the filament.

-

Drug Administration: Gomisin J or vehicle is administered at specified doses and time points (e.g., intraperitoneally or intravenously) before, during, or after the ischemic period.

-

Neurological Deficit Scoring: Neurological function is assessed at various time points after reperfusion using a standardized scoring system.

-

Infarct Volume Measurement: After a set duration (e.g., 24 or 48 hours), the rats are euthanized, and their brains are removed. The brains are sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then calculated using image analysis software.

In Vivo Imiquimod-Induced Psoriasis-Like Skin Inflammation Mouse Model

This model is employed to assess the anti-inflammatory effects of compounds like Gomisin M2 in a psoriasis-like condition.[12][13][14]

-

Animal Model: The back skin of mice (e.g., BALB/c) is shaved.

-

Induction of Psoriasis: A daily topical dose of imiquimod cream (e.g., 62.5 mg) is applied to the shaved back for a specified number of consecutive days (e.g., 7 days) to induce psoriasis-like skin inflammation.

-

Treatment: Gomisin M2 or a vehicle control is administered orally or topically daily throughout the induction period.

-

Evaluation of Skin Inflammation: The severity of the skin inflammation is evaluated daily by scoring erythema, scaling, and thickness of the back skin (Psoriasis Area and Severity Index - PASI). Transepidermal water loss (TEWL) can also be measured as an indicator of skin barrier function.

-

Histological Analysis: At the end of the experiment, skin biopsies are taken for histological analysis (e.g., H&E staining) to assess epidermal thickness and inflammatory cell infiltration.

-

Biochemical Analysis: Skin and spleen tissues can be collected to measure the expression of inflammatory cytokines and the populations of immune cells (e.g., Th1 and Th17 cells) by methods such as qPCR, ELISA, or flow cytometry.

In Vitro Mitochondrial Biogenesis Assay in C2C12 Myotubes

This assay is used to investigate the effect of compounds like Gomisin G on the formation of new mitochondria.[20]

-

Cell Culture and Differentiation: C2C12 myoblasts are cultured in a growth medium until they reach confluence. Differentiation into myotubes is then induced by switching to a differentiation medium (e.g., DMEM with 2% horse serum).

-

Treatment: Differentiated myotubes are treated with Gomisin G at various concentrations for a specified duration. In some cases, an inducer of mitochondrial dysfunction (e.g., H₂O₂) may be used.

-

Mitochondrial DNA (mtDNA) Content: Total DNA is extracted from the cells. The relative amount of mtDNA is quantified by quantitative PCR (qPCR) using primers specific for a mitochondrial gene (e.g., COX1) and a nuclear gene (e.g., β-actin) for normalization.

-

Mitochondrial Protein Expression: The expression levels of key proteins involved in mitochondrial biogenesis, such as PGC-1α, NRF1, and TFAM, are analyzed by Western blotting.

-

Mitochondrial Function: Mitochondrial function can be assessed by measuring parameters like ATP levels using a luminescence-based assay or by measuring the activity of mitochondrial respiratory chain complexes (e.g., COX activity).

Signaling Pathways and Molecular Mechanisms

Gomisins exert their biological effects by modulating a variety of intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways and the points of intervention by different gomisins.

Caption: Gomisins J, N, and R inhibit the NF-κB signaling pathway.

Caption: Gomisin N modulates the MAPK/ERK signaling pathway.

Caption: Gomisin N activates the PI3K/Akt signaling pathway.

Caption: Gomisin M2 downregulates the Wnt/β-catenin signaling pathway.

This technical guide provides a consolidated overview of the biological activities of gomisins, supported by quantitative data and detailed experimental protocols. The elucidation of the signaling pathways involved offers valuable insights for researchers and drug development professionals exploring the therapeutic potential of these natural compounds. Further research is warranted to fully characterize the pharmacological profile of individual gomisins and to explore their clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Gomisin B analogues as potential cytotoxic agents: Design, synthesis, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Gomisin J inhibits the glioma progression by inducing apoptosis and reducing HKII-regulated glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Inhibition by gomisin C (a lignan from Schizandra chinensis) of the respiratory burst of rat neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sentosacy.com [sentosacy.com]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Gomisin M2 alleviates psoriasis-like skin inflammation by inhibiting inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Gomisin N Decreases Inflammatory Cytokine Production in Human Periodontal Ligament Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Gomisin J attenuates cerebral ischemia/reperfusion injury by inducing anti-apoptotic, anti-inflammatory, and antioxidant effects in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Gomisin J attenuates cerebral ischemia/reperfusion injury by inducing anti-apoptotic, anti-inflammatory, and antioxidant effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Gomisin N rescues cognitive impairment of Alzheimer's disease by targeting GSK3β and activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Gomisin G improves muscle strength by enhancing mitochondrial biogenesis and function in disuse muscle atrophic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Angeloylgomisin O: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 83864-69-1

Abstract

Angeloylgomisin O, a dibenzocyclooctadiene lignan isolated from plants of the Schisandra genus, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, established biological activities, and mechanisms of action. Detailed experimental protocols and quantitative data are presented to support researchers and drug development professionals in their exploration of this promising natural compound. Special emphasis is placed on its roles as a Protein Kinase C delta (PKCδ) inhibitor and its therapeutic potential in inflammatory conditions and kidney fibrosis.

Chemical and Physical Properties

This compound is a structurally complex natural product. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 83864-69-1 | --INVALID-LINK-- |

| Molecular Formula | C₂₈H₃₄O₈ | --INVALID-LINK-- |

| Molecular Weight | 498.56 g/mol | --INVALID-LINK-- |

| Appearance | Solid | MedChemExpress |

| SMILES | C/C=C(C)/C(=O)O[C@H]1--INVALID-LINK--OC)OC)OC)OC)OCO3)C">C@HC | MedChemExpress |

| Natural Source | Schisandra rubriflora, Schisandra chinensis | MedChemExpress, MOLNOVA |

Biological Activities and Mechanism of Action

This compound has demonstrated significant anti-inflammatory and hypoglycemic properties. A key aspect of its mechanism of action is the specific inhibition of Protein Kinase C delta (PKCδ), a serine/threonine kinase involved in a multitude of cellular processes, including apoptosis, proliferation, and inflammation.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are attributed to its ability to modulate key inflammatory signaling pathways. By inhibiting PKCδ, it can interfere with the downstream activation of transcription factors such as NF-κB, which is a central regulator of the inflammatory response. The inhibition of the NF-κB pathway leads to a reduction in the expression of pro-inflammatory cytokines and mediators.

Role in Kidney Fibrosis

This compound has shown potential in the amelioration of kidney fibrosis. The progression of renal fibrosis is often driven by the pro-fibrotic cytokine Transforming Growth Factor-beta (TGF-β). PKCδ is implicated in the TGF-β signaling cascade, and its inhibition by this compound can disrupt the downstream signaling events that lead to the accumulation of extracellular matrix proteins, a hallmark of fibrosis.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound's biological activities.

In Vitro PKCδ Kinase Inhibition Assay

This protocol is designed to determine the inhibitory activity of this compound against PKCδ.

Materials:

-

Recombinant human PKCδ enzyme

-

PKC substrate peptide (e.g., Myelin Basic Protein)

-

ATP, [γ-³²P]ATP

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

This compound stock solution (in DMSO)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a microcentrifuge tube, combine the recombinant PKCδ enzyme, the substrate peptide, and the diluted this compound or vehicle control (DMSO).

-

Initiate the kinase reaction by adding ATP and a tracer amount of [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 15-30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Unilateral Ureteral Obstruction (UUO) Model of Kidney Fibrosis

This in vivo protocol is used to evaluate the anti-fibrotic effects of this compound in a rodent model.[1][2][3][4]

Animals:

-

Male C57BL/6 mice (8-10 weeks old)[1]

Procedure:

-

Anesthetize the mice using an appropriate anesthetic agent.

-

Make a midline abdominal incision to expose the left kidney and ureter.

-

Ligate the left ureter at two points using surgical silk.[2][4]

-

For the sham-operated group, the ureter is mobilized but not ligated.

-

Close the abdominal incision in layers.

-

Administer this compound (dissolved in a suitable vehicle) to the treatment group via a specified route (e.g., oral gavage) at a predetermined dose and frequency. The control group receives the vehicle alone.

-

After a defined period (e.g., 7 or 14 days), euthanize the mice and harvest the kidneys.[1]

-

Process the kidney tissue for histological and biochemical analysis.

Immunohistochemistry for Collagen I in Kidney Tissue

This protocol is for the visualization and quantification of collagen deposition in kidney sections from the UUO model.[5][6][7]

Materials:

-

Paraffin-embedded kidney sections

-

Primary antibody against Collagen I

-

Biotinylated secondary antibody

-

Avidin-biotin-peroxidase complex (ABC) reagent

-

DAB substrate kit

-

Hematoxylin for counterstaining

Procedure:

-

Deparaffinize and rehydrate the kidney sections.[7]

-

Perform antigen retrieval using a suitable method (e.g., heat-induced epitope retrieval).[6]

-

Block endogenous peroxidase activity.

-

Block non-specific binding sites with a blocking serum.

-

Incubate the sections with the primary anti-Collagen I antibody overnight at 4°C.[7]

-

Wash the sections and incubate with the biotinylated secondary antibody.

-

Wash and incubate with the ABC reagent.

-

Develop the color with the DAB substrate.

-

Counterstain with hematoxylin.[6]

-

Dehydrate, clear, and mount the sections.

-

Quantify the collagen deposition using image analysis software.

NF-κB Luciferase Reporter Assay

This cell-based assay is used to assess the inhibitory effect of this compound on the NF-κB signaling pathway.[8][9][10][11][12]

Materials:

-

HEK293 cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

TNF-α (or other NF-κB activator)

-

This compound stock solution (in DMSO)

-

Luciferase assay reagent

Procedure:

-

Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid.

-

Plate the transfected cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with TNF-α to activate the NF-κB pathway.

-

After an appropriate incubation period (e.g., 6-24 hours), lyse the cells.[11]

-

Measure the firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the percentage of inhibition of NF-κB activity by this compound.

Western Blot for Phosphorylated PKCδ

This protocol is for detecting the phosphorylation status of PKCδ in cell lysates as an indicator of its activation.[13][14][15]

Materials:

-

Cell lysates

-

Primary antibody against phosphorylated PKCδ (p-PKCδ)

-

Primary antibody against total PKCδ

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels

-

PVDF membrane

-

Chemiluminescent substrate

Procedure:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[14]

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

-

Incubate the membrane with the primary antibody against p-PKCδ overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the antibody against total PKCδ for normalization.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

Caption: Inhibition of PKCδ signaling by this compound.

Caption: this compound's role in the TGF-β pathway in renal fibrosis.

Caption: Modulation of the NF-κB inflammatory pathway by this compound.

Conclusion

This compound presents a compelling profile as a bioactive natural product with significant therapeutic potential. Its well-defined mechanism of action as a PKCδ inhibitor provides a solid foundation for its further investigation in inflammatory diseases and fibrotic conditions. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate future research and development efforts focused on harnessing the therapeutic benefits of this compound.

References

- 1. gubra.dk [gubra.dk]

- 2. UUO-induced renal fibrosis model | SMC Laboratories Inc. [smccro-lab.com]

- 3. jove.com [jove.com]

- 4. Pathogenesis and management of renal fibrosis induced by unilateral ureteral obstruction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immunohistochemical microquantitation method for type I collagen in kidney histological section of the rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Immunohistochemistry Protocol for Collagen I Antibody (NB600-450): Novus Biologicals [novusbio.com]

- 7. Immunohistochemistry of Kidney a-SMA, Collagen 1, and Collagen 3, in A Novel Mouse Model of Reno-cardiac Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. indigobiosciences.com [indigobiosciences.com]

- 9. promega.es [promega.es]

- 10. indigobiosciences.com [indigobiosciences.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 14. 2.10. Phospho-PKC Substrate Western Blot [bio-protocol.org]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

In-depth Technical Guide: Preliminary In-VItro Screening of Angeloylgomisin O

Audience: Researchers, scientists, and drug development professionals.

Introduction

Angeloylgomisin O is a naturally occurring dibenzocyclooctadiene lignan found in plants of the Schisandraceae family. Lignans as a chemical class have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, neuroprotective, and anticancer effects. Preliminary in vitro screening is a critical first step in the drug discovery and development pipeline, providing essential insights into the bioactivity and potential therapeutic applications of a compound like this compound. This guide outlines the foundational experimental protocols and data presentation for the initial in vitro evaluation of this compound, focusing on its potential cytotoxic and anti-inflammatory properties.

Data Presentation: Summary of In Vitro Activities

Effective data presentation is paramount for the clear interpretation and comparison of experimental outcomes. The following tables provide a structured format for summarizing the quantitative data obtained from the preliminary in vitro screening of this compound.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h | Positive Control (e.g., Doxorubicin) IC₅₀ (µM) |

| A549 | Lung Carcinoma | |||

| MCF-7 | Breast Adenocarcinoma | |||

| HeLa | Cervical Carcinoma | |||

| HepG2 | Hepatocellular Carcinoma |

IC₅₀ (half-maximal inhibitory concentration) values should be determined from dose-response curves generated from cell viability assays.

Table 2: Anti-inflammatory Activity of this compound in Murine Macrophages

| Assay | Endpoint | IC₅₀ (µM) | Positive Control (e.g., Dexamethasone) IC₅₀ (µM) |

| Nitric Oxide (NO) Production | Inhibition of LPS-induced NO | ||

| Prostaglandin E₂ (PGE₂) Production | Inhibition of LPS-induced PGE₂ | ||

| TNF-α Secretion | Inhibition of LPS-induced TNF-α | ||

| IL-6 Secretion | Inhibition of LPS-induced IL-6 |

IC₅₀ values represent the concentration of this compound required to inhibit the production of the inflammatory mediator by 50%.

Experimental Protocols

Detailed and reproducible methodologies are the cornerstone of robust scientific research. The following sections provide comprehensive protocols for the key in vitro experiments.

Cell Culture

-

Cell Lines: Human cancer cell lines (A549, MCF-7, HeLa, HepG2) and a murine macrophage cell line (RAW 264.7) should be obtained from a reputable cell bank (e.g., ATCC).

-

Culture Medium:

-

Cancer cell lines: Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

RAW 264.7 cells: DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

-

Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: Cells should be passaged upon reaching 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.

Anti-inflammatory Assays in RAW 264.7 Macrophages

These assays evaluate the ability of this compound to inhibit the production of key inflammatory mediators.

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well. Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Use a sodium nitrite standard curve to quantify the amount of nitrite. Calculate the percentage inhibition of NO production and determine the IC₅₀ value.

-

Cell Seeding, Treatment, and Stimulation: Follow the same procedure as the NO production assay.

-

Supernatant Collection: After 24 hours of LPS stimulation, collect the cell culture supernatant.

-

ELISA: Measure the concentrations of TNF-α, IL-6, and PGE₂ in the supernatant using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of cytokine/PGE₂ production and determine the IC₅₀ values.

Mandatory Visualizations

Visual representations of experimental workflows and signaling pathways are crucial for conveying complex information concisely.

Experimental Workflow for In Vitro Screening

Caption: Workflow for the in vitro screening of this compound.

Simplified LPS-induced Pro-inflammatory Signaling Pathway

Caption: LPS-induced pro-inflammatory signaling cascade in macrophages.

A Technical Guide to the Spectroscopic Data of Angeloylgomisin O

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Angeloylgomisin O, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis. The information presented herein is crucial for the identification, characterization, and further development of this natural product. The data is compiled from foundational studies and presented in a clear, structured format for ease of use by researchers in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure

This compound has the molecular formula C₂₈H₃₄O₈ and a molecular weight of 498.57 g/mol .[1] Its chemical structure is characterized by a dibenzocyclooctadiene skeleton with an angeloyl group substituent.

Systematic Name: [(8R,9S,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0²,⁷.0¹⁴,¹⁸]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (Z)-2-methylbut-2-enoate[1]

CAS Number: 83864-69-1[1]

Spectroscopic Data

The structural elucidation of this compound was first reported by Ikeya et al. in 1982.[2] The following tables summarize the key ¹H NMR, ¹³C NMR, and Mass Spectrometry data based on their findings.

¹H NMR Spectroscopic Data

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum is fundamental for confirming the carbon framework of this compound. The original structural elucidation relied heavily on these assignments.[2]

| Carbon Atom | Chemical Shift (δ) ppm |

| Data not available in accessible sources | Refer to Ikeya et al. (1982) |

Mass Spectrometry (MS) Data

Mass spectrometry data is essential for determining the molecular weight and fragmentation pattern of this compound.

| Parameter | Value |

| Molecular Ion [M]⁺ | m/z 498 |

| Key Fragmentation Ions | Data not available in accessible sources |

Experimental Protocols

The following are generalized experimental protocols typical for the acquisition of spectroscopic data for natural products like this compound. For the specific conditions used in the original characterization, the primary literature by Ikeya et al. (1982) is the definitive source.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR Acquisition: Standard pulse sequences are used. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR Acquisition: Proton-decoupled spectra are typically acquired to simplify the spectrum to single peaks for each carbon atom.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule, providing a characteristic fragmentation pattern. Electrospray Ionization (ESI) may also be used, particularly with LC-MS, to obtain the protonated molecular ion [M+H]⁺.

-

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or magnetic sector instruments.

-

Data Analysis: The resulting mass spectrum is analyzed to determine the mass of the molecular ion and to identify characteristic fragment ions, which provide structural information.

Visualizations

Workflow for Spectroscopic Analysis of a Natural Product

The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of a natural product like this compound.

Caption: General workflow for the isolation and structural elucidation of this compound.

Logical Relationship of Spectroscopic Data in Structure Elucidation

This diagram illustrates how different spectroscopic data types are integrated to determine the final chemical structure.

Caption: Integration of spectroscopic data for the structural elucidation of this compound.

References

Angeloylgomisin O and its Natural Analogues: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angeloylgomisin O is a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis, a plant with a long history of use in traditional medicine.[1] This class of compounds has garnered significant scientific interest due to a wide range of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects. This technical guide provides an in-depth overview of this compound and its natural analogues, focusing on their chemical properties, biological activities, and underlying mechanisms of action. The information is presented to support further research and drug development efforts in this promising area of natural product chemistry.

Chemical Structures and Natural Sources

This compound belongs to the family of schisandra lignans, which are characterized by a dibenzocyclooctadiene skeleton. These compounds are primarily found in plants of the Schisandraceae family, with Schisandra chinensis being the most prominent source.[2] The core structure of these lignans is often modified with various functional groups, leading to a diverse array of natural analogues with distinct biological activities.

Table 1: Physicochemical Properties of this compound and a Key Analogue

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Natural Source |

| This compound | C₂₈H₃₄O₈ | 498.6 | 83864-69-1 | Schisandra chinensis[2] |

| Angeloylgomisin H | C₂₈H₃₆O₈ | 500.6 | 66056-22-2 | Schisandra chinensis[3] |

Quantitative Biological Data

The biological activities of this compound and its analogues have been evaluated in various in vitro models. The following tables summarize the available quantitative data, primarily focusing on their anti-inflammatory and cytotoxic effects.

Table 2: Anti-inflammatory Activity of Schisandra Lignans

| Compound/Extract | Assay | Cell Line | IC₅₀ Value | Reference |

| Limonoids from Azadirachta indica and Melia azedarach | Nitric Oxide Production Inhibition | RAW 264.7 macrophages | 4.6 - 58.6 µM | [4] |

| Neolignans from Alpinia galanga | Nitric Oxide Production Inhibition | Mouse peritoneal macrophages | 2.3 - 88 µM | [5] |

| Coumarins from Angelica furcijuga | Nitric Oxide Production Inhibition | Mouse peritoneal macrophages | 8.8 - 82 µM | [6] |

Table 3: Cytotoxic Activity of Schisandra Lignans and Other Natural Compounds

| Compound | Cell Line | Activity | IC₅₀ Value | Reference |

| Synthetic β-nitrostyrene derivative | MCF-7, MDA-MB-231, ZR75-1 | Cytotoxicity | 0.81 - 1.82 µg/mL | [7] |

| Synthetic indole-benzothiazole derivative | MDA-MB-231 | Cytotoxicity | 0.024 - 0.88 µM | [8] |

| Synthetic triazine derivatives | MCF-7, MDA-MB-231 | Cytotoxicity | 0.1 - 6.49 µM | [8] |

| Bromophenols from Rhodomela confervoides | A549, BGC-823, MCF-7, HCT-8 | Cytotoxicity | 1.8 - 3.8 nM | [9] |

Experimental Protocols

Isolation of Lignans from Schisandra chinensis by HPLC

This protocol outlines a general method for the isolation of this compound and its analogues from Schisandra chinensis fruits using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Dried and powdered fruits of Schisandra chinensis

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for mobile phase modification)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

HPLC system with a UV detector and a preparative or semi-preparative C18 column (e.g., 250 mm x 10 mm, 5 µm)[10][11]

Procedure:

-

Extraction: Macerate the powdered plant material with methanol at room temperature for 24 hours. Repeat the extraction process three times. Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.[12]

-

Solid Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by water. Dissolve the crude extract in a minimal amount of methanol and load it onto the cartridge. Wash the cartridge with water to remove polar impurities. Elute the lignan-rich fraction with methanol.[12]

-

HPLC Separation:

-

Dissolve the lignan-rich fraction in methanol.

-

Filter the solution through a 0.45 µm syringe filter.

-

Set up the HPLC system with a C18 column.

-

Use a gradient elution system with a mobile phase consisting of acetonitrile and water (acidified with 0.1% formic acid if necessary to improve peak shape). A typical gradient might be:

-

0-10 min: 50% Acetonitrile

-

10-40 min: 50-100% Acetonitrile

-

40-50 min: 100% Acetonitrile

-

-

Set the flow rate to 2-4 mL/min for a semi-preparative column.

-

Monitor the elution at a wavelength of 254 nm.

-

Collect fractions corresponding to the peaks of interest.

-

-

Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.

-

Structure Elucidation: Evaporate the solvent from the pure fractions and elucidate the structures of the isolated compounds using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3]

Characterization by NMR and MS

The structures of isolated lignans are typically confirmed using 1D and 2D NMR spectroscopy (¹H NMR, ¹³C NMR, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HR-MS).

-